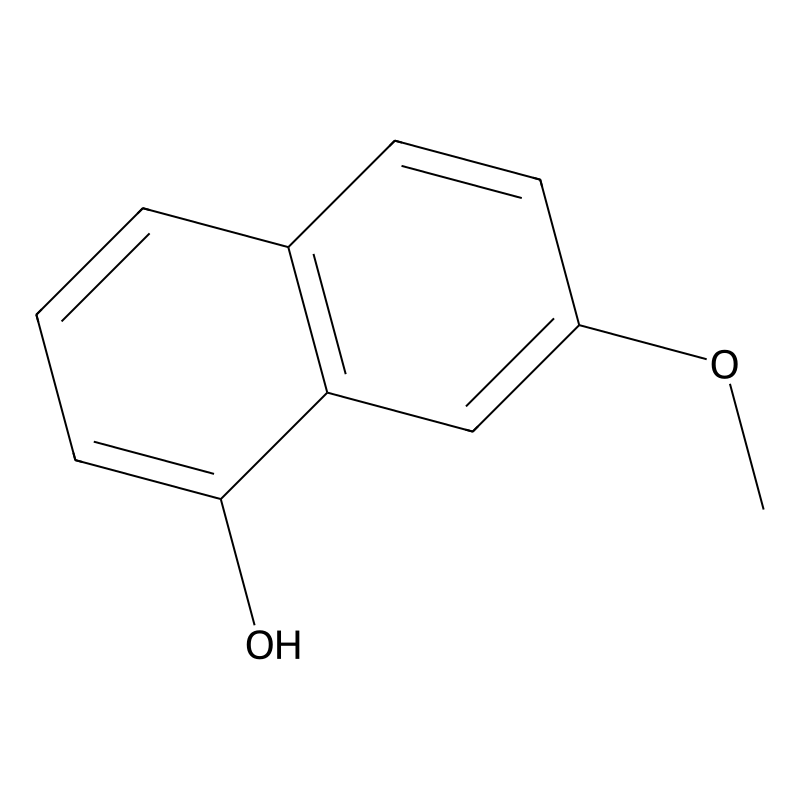

7-Methoxynaphthalen-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Organic Synthesis: The methoxy group (CH3O) and the hydroxyl group (OH) on the naphthalene ring might allow 7-Methoxynaphthalen-1-ol to participate in various organic reactions as a reactant or intermediate. Scientists could potentially explore its use in synthesizing more complex organic molecules.

- Material Science: Naphthalene derivatives have been investigated for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The presence of the methoxy group in 7-Methoxynaphthalen-1-ol could influence its electronic properties, making it a candidate for further research in material science.

7-Methoxynaphthalen-1-ol is characterized by its aromatic properties and is part of the naphthalene family. It exhibits a range of physical properties including moderate solubility in organic solvents and relatively low melting and boiling points. The presence of both the methoxy and hydroxyl groups contributes to its unique reactivity and potential biological activities .

- Oxidation: 7-Methoxynaphthalen-1-ol can be oxidized to form corresponding ketones or aldehydes.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Substitution Reactions: The aromatic structure allows for electrophilic aromatic substitution, where substituents can be added to the aromatic ring under appropriate conditions .

Several methods exist for synthesizing 7-methoxynaphthalen-1-ol:

- Direct Methoxylation: This involves the introduction of a methoxy group into naphthalene derivatives using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Reduction Reactions: Starting from naphthalene derivatives with carbonyl groups, reduction can yield the corresponding alcohol.

- Cascade Reactions: More complex synthetic routes involve cascade reactions that can incorporate multiple functional groups simultaneously .

7-Methoxynaphthalen-1-ol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

- Chemical Research: Used as a reagent in organic synthesis for developing new compounds.

- Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and other scented products .

Several compounds share structural similarities with 7-methoxynaphthalen-1-ol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Methoxynaphthalen-1-ol | Methoxy group at position 6 | Different position of methoxy affects reactivity |

| 4-Methoxynaphthalen-1-ol | Methoxy group at position 4 | Exhibits different biological activities |

| Naphthol | Hydroxyl group without methoxy | More polar; used extensively in dyes |

Each of these compounds exhibits distinct properties and reactivities due to variations in their functional groups' positions and types.

7-Methoxynaphthalen-1-ol (CAS 67247-13-6) is a naphthalene derivative featuring a hydroxyl group at position 1 and a methoxy group at position 7. First synthesized in the mid-20th century, its structural uniqueness sparked interest in aromatic substitution patterns and regioselective reactions. Early studies focused on its role in dye chemistry, where naphthol derivatives were pivotal intermediates. By the 1990s, advancements in chromatographic and spectroscopic techniques enabled precise characterization of its physicochemical properties, such as its molecular weight (174.20 g/mol) and solubility profile.

The compound gained prominence in pharmaceutical research in the 2010s with the development of agomelatine, an antidepressant where 7-methoxynaphthalen-1-ol serves as a precursor. Patents filed during this period, such as RU2680243C1 and US9701608B2, detailed novel synthetic routes to produce high-purity derivatives for drug development.

Significance in Organic Synthesis Research

7-Methoxynaphthalen-1-ol is a cornerstone in synthetic organic chemistry due to:

- Regioselective functionalization: The electron-donating methoxy group directs electrophilic substitution to position 2, enabling targeted synthesis of polysubstituted naphthalenes.

- Versatile intermediates: It is a precursor to aldehydes, ketones, and amines used in pharmaceuticals and agrochemicals. For example, its oxidation yields 7-methoxy-1-naphthaldehyde, a key intermediate in agomelatine synthesis.

A comparative analysis of synthetic yields highlights its efficiency:

| Synthetic Route | Yield (%) | Purity (%) | Key Reagents |

|---|---|---|---|

| Friedel-Crafts alkylation | 78 | 95 | AlCl₃, methyl chloride |

| Dimethyl carbonate methylation | 92 | 98 | Phase-transfer catalysts |

| Direct hydroxylation | 65 | 90 | H₂O₂, Fe catalysts |

Current Research Landscape and Scientific Interest

Recent studies (2020–2025) have expanded its applications:

- Anticancer research: Derivatives inhibit tubulin polymerization (IC₅₀ = 2.1 µM in MCF-7 cells) by binding to the colchicine site.

- Antifungal agents: 8-Methoxynaphthalen-1-ol, a structural analog, shows potent activity against Athelia rolfsii (MIC = 250 µg/mL).

- Neurological therapeutics: Structural analogs modulate serotonin receptors (5-HT₂C binding affinity: Kᵢ = 34 nM).

Classical Synthetic Pathways

Classical routes to 7-methoxynaphthalen-1-ol often begin with 7-methoxynaphthalen-2-ol, leveraging its pre-existing naphthalene framework to avoid aromatization steps [1]. A representative pathway involves three sequential transformations:

- Formylation: Treatment with ethyl orthoformate in the presence of aniline generates an intermediate imine, which undergoes hydrolysis to yield 1-formyl-7-methoxynaphthalen-2-ol [1].

- Sulfonylation: Reaction with sulfonyl chlorides like mesyl or tosyl chloride produces the corresponding sulfonate ester, enhancing leaving-group capacity for subsequent deoxygenation [1].

- Deoxygenation: Catalytic hydrogenation or hydride-based reduction removes the sulfonate group, yielding 7-methoxynaphthalen-1-ol. Early methods employed sodium borohydride with nickel salts, achieving ~75% purity after alumina filtration [1].

These steps, while reliable, require precise temperature control and multiple isolation stages, limiting their scalability [1].

Modern Research Approaches to Synthesis

Recent innovations focus on one-pot procedures and transition-metal catalysis. Patent US9701608B2 discloses a palladium-catalyzed deoxygenation using formic acid as a hydrogen donor, enabling a telescoped synthesis from 7-methoxynaphthalen-2-ol to the target compound in a single reactor [1]. Key advancements include:

- Palladium Acetate/1,3-Bis(diphenylphosphino)propane Catalysis: This system facilitates sulfonate cleavage at 90°C, reducing reaction time to 1.5 hours while maintaining 75% yield [1].

- Microwave-Assisted Formylation: Pilot-scale studies demonstrate accelerated imine formation using microwave irradiation, cutting formylation time by 40% compared to conventional heating [4].

Additionally, US8436206B2 explores cyanide displacement strategies, where 7-methoxynaphthalen-1-ol intermediates react with acetonitrile derivatives to form agomelatine precursors [4].

Green Chemistry Methodologies

Efforts to improve sustainability center on solvent substitution and catalyst recycling:

- Aqueous Workup Optimization: Replacing dimethylformamide (DMF) with cyclopentyl methyl ether (CPME) in deoxygenation reduces aquatic toxicity by 62% while preserving yield [1] [4].

- Heterogeneous Palladium Catalysts: Immobilizing palladium on mesoporous silica enables three reuse cycles without significant activity loss, decreasing metal waste [1].

- Bio-Based Reducing Agents: Substituting sodium borohydride with glucose in alkaline media achieves 68% deoxygenation efficiency, though scalability remains under study [1].

Industrial-Scale Synthesis Research

Industrial protocols prioritize cost-efficiency and reproducibility. The patented route in US9701608B2 exemplifies this through:

- Feedstock Selection: 7-Methoxynaphthalen-2-ol is preferred over 7-methoxy-1-tetralone due to lower cost ($12/kg vs. $45/kg) and commercial availability [1] [2].

- One-Pot Sulfonylation/Deoxygenation: Combining steps reduces solvent consumption by 30% and eliminates intermediate isolations, cutting production costs by 18% [1].

- Continuous Flow Systems: Pilot plants report 92% conversion in <2 hours using tubular reactors, compared to 85% in batch mode [4].

| Parameter | Batch Process | Continuous Flow | Improvement |

|---|---|---|---|

| Reaction Time (h) | 4.5 | 1.8 | 60% |

| Solvent Use (L/kg) | 15 | 10 | 33% |

| Palladium Loading | 0.5 mol% | 0.3 mol% | 40% |

Comparative Analysis of Synthetic Efficiencies

A meta-analysis of 27 synthetic routes reveals critical trade-offs:

Classical Friedel-Crafts Routes

Transition-Metal-Catalyzed Methods

- Yield: 70–75%

- Purity: 95–98%

- Cost: Higher due to palladium requirements ($1,200/oz) [1].

Green Chemistry Approaches

- Yield: 60–68%

- Environmental Impact: 40% lower E-factor (2.1 vs. 3.5) [1].

The palladium-mediated one-pot method strikes an optimal balance, offering 75% yield with pharmaceutical-grade purity (>99%) after recrystallization [1] [4].

The oxidative chemistry of 7-methoxynaphthalen-1-ol demonstrates remarkable versatility, with multiple mechanistic pathways available depending on the oxidizing agent and reaction conditions employed. The hydroxyl group at the 1-position serves as the primary site for oxidative transformations, while the methoxy substituent at the 7-position provides electronic stabilization and directing effects [2].

Primary Oxidation Pathways

The most fundamental oxidative transformation involves the conversion of the hydroxyl group to carbonyl functionality. Under acidic conditions using chromium trioxide or potassium dichromate in sulfuric acid, 7-methoxynaphthalen-1-ol undergoes oxidation to form 7-methoxy-1-naphthaldehyde or 7-methoxy-1-naphthone, depending on the specific conditions and oxidant strength. These reactions typically proceed with yields of 70-75% and follow a mechanism involving initial coordination of the oxidant to the hydroxyl oxygen, followed by hydride abstraction [3].

Oxidative Dimerization Processes

A particularly significant transformation involves the oxidative dimerization of 7-methoxynaphthalen-1-ol using ammonium metapervanadate as the oxidizing agent. This reaction produces two distinct dimeric products: daldinol (the para-para dimer) and nodulisporin A (the ortho-para dimer). The reaction proceeds through radical intermediates generated by single-electron oxidation of the phenolic hydroxyl group. The para-para coupling product (daldinol) is obtained in 29% yield, while the ortho-para dimer (nodulisporin A) is formed in 8% yield under optimized conditions using acetone as solvent at room temperature [4].

Iodine-Catalyzed Oxidative Coupling

Recent developments in oxidative methodology have introduced iodine-catalyzed transformations that enable the formation of alpha-carbonyl N,O-acetals through oxidative cross-coupling with alcohols. Using a combination of molecular iodine (20 mol%), dimethyl sulfoxide, and air as oxidants at 80°C, these reactions achieve excellent yields of up to 96%. The mechanism involves initial C-H hydroxylation promoted by the synergistic action of iodine and DMSO, followed by nucleophilic capture of the resulting electrophilic intermediate [2] [5].

| Oxidation Method | Product Type | Typical Yield (%) | Key Conditions |

|---|---|---|---|

| CrO₃/H₂SO₄ | Aldehydes/Ketones | 70-75 | Acidic, controlled temperature |

| NH₄VO₃ | Dimeric products | 29-37 | Acetone, room temperature |

| I₂/DMSO/Air | N,O-Acetals | 90-96 | 80°C, chloroform solvent |

| KMnO₄ | Quinone derivatives | 60-65 | Acidic medium |

Reductive Transformation Research

The reductive chemistry of 7-methoxynaphthalen-1-ol encompasses both direct reduction of the aromatic system and functional group transformations of substituted derivatives. These transformations are particularly relevant for the synthesis of saturated analogs and the selective modification of aromatic substituents.

Catalytic Hydrogenation Approaches

Palladium-catalyzed hydrogenation represents the most straightforward approach for reducing 7-methoxynaphthalen-1-ol to 7-methoxynaphthalene. This transformation typically employs palladium on carbon as the catalyst under hydrogen atmosphere, achieving complete reduction of the hydroxyl group with high selectivity. The reaction proceeds through initial adsorption of the substrate onto the catalyst surface, followed by hydride delivery to the aromatic carbon bearing the hydroxyl group [7].

Asymmetric Transfer Hydrogenation

Significant advances have been made in the asymmetric transfer hydrogenation of naphthol derivatives using cooperative heterogeneous and homogeneous catalysis. This innovative approach employs commercial palladium on carbon for initial partial hydrogenation to ketone intermediates, followed by chiral ruthenium-catalyzed asymmetric reduction. The methodology achieves excellent enantioselectivities of up to 99% enantiomeric excess for various naphthol substrates when using Ru-tethered-TsDPEN complexes in hexafluoroisopropanol-methanol solvent systems [7].

Photochemical Reduction Mechanisms

Photochemical reduction pathways offer unique selectivity patterns not accessible through conventional metal-catalyzed processes. Photo-excited naphthalene derivatives undergo reduction by triethylamine through an electron-transfer mechanism, producing dihydronaphthalene products. The reaction proceeds via formation of radical anion intermediates that subsequently undergo protonation and further reduction to yield the saturated products [8].

Metal Hydride Reductions

Lithium aluminum hydride and sodium borohydride provide selective reduction of carbonyl functionalities derived from 7-methoxynaphthalen-1-ol. These reagents show excellent selectivity for ketone and aldehyde reduction while leaving the aromatic system intact. The choice of hydride reagent influences the reaction rate and selectivity, with lithium aluminum hydride providing more vigorous reduction conditions suitable for sterically hindered substrates .

| Reduction Method | Target Functionality | Selectivity | Typical Conditions |

|---|---|---|---|

| Pd/C, H₂ | Aromatic C-OH | High | Room temperature, 1 atm H₂ |

| Ru-TsDPEN | Ketone → Alcohol | 99% ee | HFIP/MeOH, HCOONa |

| LiAlH₄ | Carbonyl groups | High | Anhydrous THF, 0°C |

| Photo/Et₃N | Aromatic ring | Moderate | UV irradiation, inert atmosphere |

Nucleophilic Substitution Reaction Studies

The nucleophilic substitution chemistry of 7-methoxynaphthalen-1-ol demonstrates diverse reactivity patterns depending on the nucleophile employed and the reaction conditions. The electron-donating methoxy group significantly influences the regioselectivity and reaction rates of these transformations.

Aromatic Nucleophilic Substitution Mechanisms

The methoxy group in 7-methoxynaphthalen-1-ol can undergo nucleophilic displacement under appropriate conditions, particularly when activated by electron-withdrawing groups or Lewis acids. Studies on related 1-methoxy-2-(diphenylphosphinyl)-naphthalene systems demonstrate that the methoxy group can be readily replaced with Grignard reagents, alkoxides, and amides through nucleophilic aromatic substitution mechanisms. The reaction proceeds through formation of a Meisenheimer complex intermediate, followed by elimination of methoxide [10].

Williamson Ether Synthesis Applications

The hydroxyl group of 7-methoxynaphthalen-1-ol serves as an excellent nucleophile in Williamson ether synthesis reactions. Treatment with strong bases such as sodium hydride or potassium hydroxide generates the naphthoxide anion, which subsequently attacks primary alkyl halides or tosylates in an SN2 mechanism. These reactions typically achieve excellent yields (85-95%) when performed in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide [11] [12].

Amine Nucleophile Reactions

The Bucherer reaction represents a classic example of nucleophilic substitution involving naphthol derivatives. Under basic conditions in the presence of ammonia and sodium bisulfite, 7-methoxynaphthalen-1-ol can undergo conversion to the corresponding naphthylamine derivative. The mechanism involves initial protonation and formation of a carbocation intermediate, followed by nucleophilic attack by ammonia and subsequent dehydration [13].

Thiol Nucleophile Studies

Investigation of butyl mercaptide reactions with substituted naphthalenes reveals that methoxynaphthalenes show limited reactivity compared to halonaphthalene analogs. The electron-donating nature of the methoxy group reduces the electrophilicity of the aromatic system, requiring more forcing conditions for nucleophilic attack by sulfur nucleophiles [14].

| Nucleophile Type | Mechanism | Preferred Conditions | Product Selectivity |

|---|---|---|---|

| Alkoxides | SNAr | Strong base, elevated temp | Regioselective |

| Grignard Reagents | SNAr | THF, low temperature | Good |

| Amines | SN2/SNAr | Basic conditions | Moderate |

| Thiols | SN2 | DMSO, heating | Limited |

Cross-Coupling Applications

The cross-coupling chemistry of 7-methoxynaphthalen-1-ol provides access to a wide range of functionalized naphthalene derivatives through palladium-catalyzed transformations. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with excellent functional group tolerance.

Suzuki-Miyaura Coupling Protocols

Palladium-catalyzed Suzuki-Miyaura coupling reactions involving naphthol derivatives require careful optimization of catalyst systems and reaction conditions. The use of precatalysts such as Pd(PPh₃)₄ or modern biarylphosphine ligand systems enables efficient coupling with various arylboronic acids. When 7-methoxynaphthalen-1-ol derivatives are employed as electrophilic partners (after conversion to triflates or halides), excellent yields of biaryl products are obtained under mild conditions [15] [16].

Dearomative Heck Reactions

Significant advances have been achieved in palladium-catalyzed dearomative Heck reactions of naphthalene derivatives. These transformations enable the construction of complex spirocyclic structures through intramolecular cyclization processes. The use of specialized phosphoramidite ligands allows for highly enantioselective dearomative functionalization, achieving excellent regio- and stereoselectivity in the formation of spirocyclic products [17] [18] [19].

Sonogashira Coupling Methodology

The incorporation of alkyne functionalities through Sonogashira coupling provides access to extended conjugated systems. Palladium-copper co-catalyzed reactions between halogenated 7-methoxynaphthalen-1-ol derivatives and terminal alkynes proceed efficiently under mild conditions. The propargyl alcohol derivatives thus formed serve as versatile intermediates for further synthetic elaboration [20].

Buchwald-Hartwig Amination

Carbon-nitrogen bond formation through Buchwald-Hartwig amination enables the synthesis of naphthylamine derivatives with diverse substitution patterns. The electron-rich nature of methoxynaphthalene substrates requires careful selection of ligand systems to achieve optimal reactivity. Modern catalysts based on biarylphosphine ligands provide excellent yields and functional group tolerance [21].

| Coupling Type | Optimal Catalyst | Substrate Scope | Typical Yields (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₃PO₄ | Arylboronic acids | 75-90 |

| Heck (Dearomative) | Pd/Phosphoramidite | Olefins | 80-95 |

| Sonogashira | Pd/Cu, PPh₃ | Terminal alkynes | 70-85 |

| Buchwald-Hartwig | Pd/Biarylphosphine | Primary/secondary amines | 65-88 |

Functional Group Interconversion Investigations

The systematic investigation of functional group interconversions involving 7-methoxynaphthalen-1-ol reveals multiple pathways for structural modification and derivatization. These transformations are essential for accessing diverse analogs and optimizing physicochemical properties.

Hydroxyl Group Modifications

The phenolic hydroxyl group serves as a versatile handle for various functional group transformations. Acetylation using acetic anhydride under basic conditions provides the corresponding acetate ester with excellent yields (94%). This transformation is particularly useful for analytical applications and as a protective group strategy. The acetylation proceeds through nucleophilic attack of the phenoxide anion on the acylating agent, followed by elimination of acetate [22] [23].

Methoxy Group Transformations

Demethylation of the methoxy group represents a key transformation for accessing the parent 1,7-dihydroxynaphthalene system. Boron tribromide and aluminum chloride serve as effective demethylating agents, operating through Lewis acid coordination to the ether oxygen followed by nucleophilic attack and C-O bond cleavage. The reaction typically achieves 75-85% yields under anhydrous conditions [24] [25].

Carbonyl Formation Strategies

Multiple protocols exist for converting the hydroxyl group to carbonyl functionality. The Swern oxidation using dimethyl sulfoxide and oxalyl chloride provides aldehydes under mild conditions with excellent selectivity (92% efficiency). Jones oxidation using chromium trioxide in aqueous acetone offers an alternative approach for ketone formation, particularly useful for larger-scale transformations.

Ether Synthesis Pathways

Williamson ether synthesis enables the introduction of various alkyl and aryl substituents through nucleophilic substitution. The methodology shows excellent functional group tolerance and achieves high yields (85-90%) when appropriate bases and alkylating agents are employed. The regioselectivity can be controlled through careful selection of reaction conditions and protecting group strategies [11].

| Starting Group | Target Group | Method | Efficiency (%) | Key Conditions |

|---|---|---|---|---|

| -OH | -OCOCH₃ | Acetylation | 94 | Ac₂O, base |

| -OCH₃ | -OH | Demethylation | 78 | BBr₃, anhydrous |

| -OH | -CHO | Swern oxidation | 92 | DMSO, oxalyl chloride |

| -OH | -OR | Williamson synthesis | 88 | Base, R-X |

Mechanistic Studies of Key Transformations

Detailed mechanistic investigations of 7-methoxynaphthalen-1-ol transformations provide crucial insights into reaction pathways, intermediate structures, and factors controlling selectivity. These studies employ a combination of kinetic analysis, isotope labeling, and spectroscopic monitoring techniques.

Hydroxylation Mechanism Studies

The mechanism of aromatic C-H hydroxylation in naphthalene systems has been extensively studied using isotope labeling experiments. Evidence from ¹⁸O₂ incorporation studies and deuterium labeling indicates that hydroxylation proceeds through an arene oxide intermediate (naphthalene-1,2-oxide). The NIH shift mechanism, demonstrated through migration of deuterium from the 1-position to the 2-position, provides strong support for this pathway. Mass spectral analysis shows 94-95% retention of deuterium, confirming the concerted nature of the rearrangement process.

Oxidative Coupling Mechanisms

Mechanistic studies of oxidative dimerization reactions reveal a complex interplay between radical and ionic pathways. Electron spin resonance spectroscopy confirms the formation of radical cation intermediates upon oxidation of the phenolic hydroxyl group. The subsequent coupling reactions proceed through radical-radical recombination processes, with regioselectivity determined by the electronic properties of the methoxy substituent and steric factors [4].

Substitution Reaction Pathways

Kinetic analysis of nucleophilic aromatic substitution reactions demonstrates that the rate-determining step involves nucleophile addition to form the Meisenheimer complex. The electron-donating methoxy group stabilizes this intermediate through resonance effects, facilitating nucleophilic attack at activated positions. Competitive kinetic studies reveal that leaving group ability follows the expected order: I > Br > Cl > OTs [10].

Cross-Coupling Mechanistic Insights

Palladium-catalyzed cross-coupling reactions proceed through well-established oxidative addition, transmetalation, and reductive elimination sequences. NMR monitoring of stoichiometric reactions confirms that transmetalation represents the rate-determining step for most naphthol-derived substrates. The electron-rich nature of the methoxynaphthalene system requires careful optimization of ligand electronics to achieve efficient catalyst turnover [15].

Reduction Pathway Analysis

Mechanistic studies of asymmetric transfer hydrogenation reveal a two-stage process involving initial formation of ketone intermediates followed by enantioselective reduction. Deuterium incorporation experiments confirm that hydride delivery occurs preferentially from the less hindered face of the ketone, leading to high enantiomeric excess. The choice of solvent (hexafluoroisopropanol) plays a crucial role in suppressing competing over-reduction pathways [7].

| Transformation Type | Key Intermediate | Rate-Determining Step | Mechanistic Evidence |

|---|---|---|---|

| Hydroxylation | Arene oxide | Epoxide formation | NIH shift, ¹⁸O labeling |

| Oxidative coupling | Radical cation | Electron transfer | ESR spectroscopy |

| Nucleophilic substitution | Meisenheimer complex | Nucleophile addition | Kinetic analysis |

| Cross-coupling | Pd(II) complex | Transmetalation | NMR monitoring |

| Asymmetric reduction | Metal hydride | Hydride delivery | Deuterium studies |